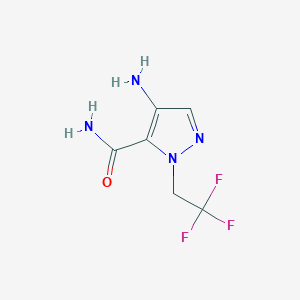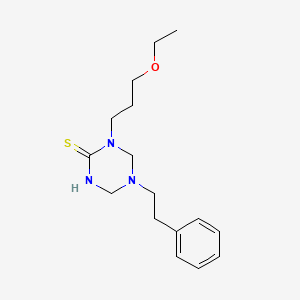
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is a useful research compound. Its molecular formula is C16H25N3OS and its molecular weight is 307.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Facile Synthesis Routes
- Simplified Synthesis of Triazinane Derivatives : A study by Zhang, Wang, & Zhang (2012) detailed a simple and efficient method for synthesizing 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones. This process uses aromatic amines, thiourea, and formaldehyde.
Structural and Chemical Properties
Hydrogen-Bonded Chains and Sheets in Triazinane Derivatives : Zhang, Xian, Li, & Zhang (2008) described the formation of hydrogen-bonded chains and sheets in specific triazinane-2-thiones, emphasizing their structural properties (Zhang et al., 2008).
Anomeric Effects and Supramolecular Motifs : Research by Zhang, Zhang, Zhang, & Wang (2009) on a triazinane derivative highlighted its envelope conformation and the influence of anomeric effects on its structure (Zhang et al., 2009).
Applications in Synthesis and Antimicrobial Activity
- Synthesis of Antimicrobial Derivatives : Babu, Srinivasu, Saha, & Reddy (2019) synthesized 6-imino-1-aryl-4-(arylimino)-1,3,5-triazinane-2-thione derivatives and evaluated their antimicrobial activity, showing potential in medical applications (Babu et al., 2019).
Catalytic and Synthetic Methods
- Catalytic Synthesis of Triazinane Derivatives : Khairullina, Geniyatova, Ibragimov, & Dzhemilev (2013, 2015) developed efficient procedures for synthesizing triazinane-2-thiones using catalysts, highlighting the versatility of these compounds in synthetic chemistry (Khairullina et al., 2013), (Khairullina et al., 2015).
Unique Reactions and Molecular Studies
Tautomerization Studies : Shajari & Ghiasi (2018) conducted a theoretical study on the tautomeric transformations of a triazinane-2,4-dione molecule, providing insights into its chemical behavior and stability (Shajari & Ghiasi, 2018).
Reaction Mechanisms and Molecular Docking Studies : Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari (2020) explored the synthesis of triazinane-2-thiones and iminothiazolidinone-4-ones, including anti-inflammatory activity and molecular docking studies, suggesting pharmaceutical applications (Kotte et al., 2020).
Recent Advances in Aminomethylation and Cycloaddition Reactions : A review by Chen, Liang, & Xiao (2020) summarized recent developments in the use of 1,3,5-triazinanes for constructing nitrogen-containing compounds, highlighting their role in various chemical reactions (Chen, Liang, & Xiao, 2020).
Propiedades
IUPAC Name |
1-(3-ethoxypropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-20-12-6-10-19-14-18(13-17-16(19)21)11-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGTDXLSRNBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)
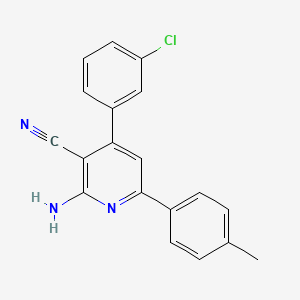
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)
![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

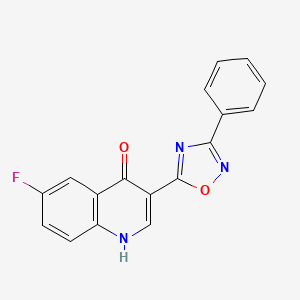
![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)
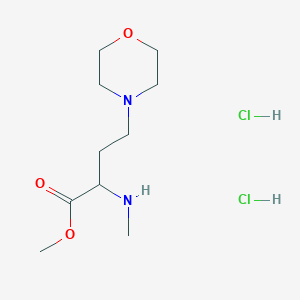
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)
